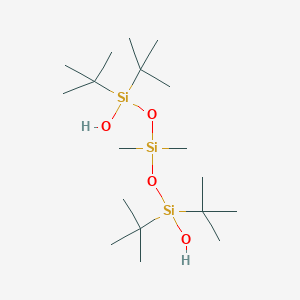
1-Tridecylpyridin-1-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tridecylpyridin-1-ium nitrate is a quaternary ammonium compound with the molecular formula C18H32N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecylpyridin-1-ium nitrate typically involves the quaternization of pyridine with a tridecyl halide, followed by the introduction of the nitrate anion. The reaction can be summarized as follows:
Quaternization: Pyridine reacts with tridecyl bromide in the presence of a base such as sodium hydroxide to form 1-Tridecylpyridin-1-ium bromide.
Anion Exchange: The bromide ion is then exchanged with a nitrate ion using a nitrate salt, such as silver nitrate, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-Tridecylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The nitrate ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ion exchange reactions can be carried out using salts like sodium chloride or potassium bromide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various reduced forms of the compound.
Substitution: Different pyridinium salts depending on the substituting anion.
科学的研究の応用
1-Tridecylpyridin-1-ium nitrate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound has potential antimicrobial properties and is studied for its effects on bacterial and fungal growth.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents due to its amphiphilic nature.
作用機序
The mechanism of action of 1-Tridecylpyridin-1-ium nitrate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of microorganisms.
類似化合物との比較
1-Decylpyridin-1-ium nitrate: Similar structure but with a shorter alkyl chain.
1-Dodecylpyridin-1-ium nitrate: Another similar compound with a slightly shorter alkyl chain.
1-Tetradecylpyridin-1-ium nitrate: Similar structure with a longer alkyl chain.
Uniqueness: 1-Tridecylpyridin-1-ium nitrate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs.
特性
CAS番号 |
90265-12-6 |
|---|---|
分子式 |
C18H32N2O3 |
分子量 |
324.5 g/mol |
IUPAC名 |
1-tridecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C18H32N.NO3/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1(3)4/h12,14-15,17-18H,2-11,13,16H2,1H3;/q+1;-1 |
InChIキー |
ATPJXHROBMCLJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


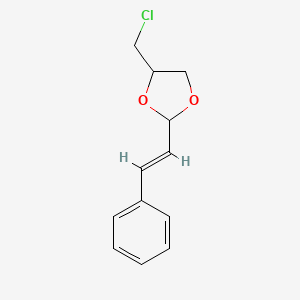

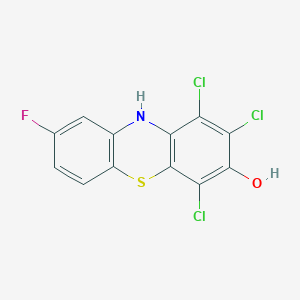
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

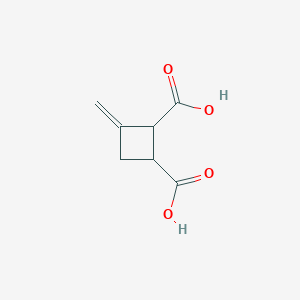

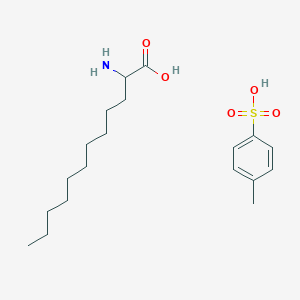

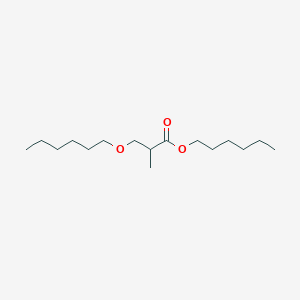
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)

